3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester
Description
3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester is a heterocyclic compound featuring a benzofuran core substituted with an amino group at position 3, a fluorine atom at position 6, and a methyl ester at position 2. The benzofuran scaffold is notable for its planar aromatic structure, which facilitates π-π interactions in biological systems. The amino group introduces nucleophilic and hydrogen-bonding capabilities, while the fluorine atom enhances metabolic stability and modulates electronic properties through its electronegativity. The methyl ester group serves as a common prodrug strategy to improve lipophilicity and bioavailability .
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPVHQXQDCVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
The benzofuran ring is constructed via cyclization of o-hydroxyacetophenone derivatives under basic conditions. A representative protocol involves:
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Reagents : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
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Conditions : 92–94°C for 4–6 hours.
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Mechanism : Intramolecular aldol condensation followed by dehydration (Scheme 1).
Example :
Acid-Mediated Cyclization
Alternative methods use acidic conditions for substrates sensitive to base:
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Catalysts : Methanesulfonic acid or boron trifluoride diethyl etherate (BF₃·Et₂O).
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Conditions : Reflux in dichloroethane (DCE) for 12–24 hours.
Advantage : Avoids dehalogenation of sensitive fluoro intermediates.
Regioselective Fluorination Techniques
Electrophilic Fluorination
Direct fluorination at position 6 is achieved using N-fluorobenzenesulfonimide (NFSI) or Selectfluor :
Mechanism : Radical-based fluorination mediated by visible light or transition metals (e.g., Pd).
Nucleophilic Fluorination
For substrates with leaving groups (e.g., nitro or chloro):
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Reagent : Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
Example :
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Displacement of a nitro group in 3-nitro-6-chlorobenzofuran-2-carboxylate with KF yields the 6-fluoro derivative.
Introduction of the Amino Group
Catalytic Hydrogenation
Reduction of nitro intermediates is the most common method:
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
Example :
Buchwald-Hartwig Amination
Direct amination of halogenated intermediates:
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Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
Limitation : Competing side reactions reduce efficiency compared to nitro reduction.
Esterification and Protecting Group Strategies
Methyl Ester Formation
Two primary routes are employed:
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Direct Esterification :
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Transesterification :
Amino Group Protection
Temporary protection is critical during fluorination or cyclization:
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Protecting Groups : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).
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Deprotection : Trifluoroacetic acid (TFA) for Boc; H₂/Pd-C for Cbz.
Industrial-Scale Synthesis and Optimization
Patent-Based Protocols
A scalable route from EP2388256A1 involves:
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Step 1 : Cyclization of 4-fluoro-2-hydroxybenzaldehyde with methyl chloroacetate (K₂CO₃, DMF, 92°C).
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Step 2 : Nitration at position 3 (HNO₃/H₂SO₄, 0°C).
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Step 3 : Fluorine introduction via NFSI (CH₃CN/H₂O, 25°C).
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Step 4 : Nitro reduction (H₂/Pd-C, MeOH).
Purification Techniques
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Column Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1).
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Recrystallization : Methanol/water mixtures for final product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Base-Catalyzed Cyclization | High yield, scalable | Sensitive to electron-withdrawing groups | 75–85 |
| Acid-Mediated Cyclization | Compatible with nitro groups | Longer reaction times | 60–70 |
| Electrophilic Fluorination | Regioselective | Requires radical initiators | 60–75 |
| Catalytic Hydrogenation | High efficiency | Requires high-pressure equipment | 85–95 |
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[b]furan Family
highlights several benzo[b]furan derivatives with carboxylic acid or methyl ester functionalities. Key comparisons include:
| Compound | Substituents (Positions) | Key Structural Differences vs. Target Compound | Implications |
|---|---|---|---|
| 7-Acetyl-6-methoxy-3-methylbenzo[b]furan-2-carboxylic acid (1) | Acetyl (7), methoxy (6), methyl (3) | Methoxy (electron-donating) vs. fluoro (electron-withdrawing); acetyl vs. amino | Altered electronic profile and solubility |
| Methyl ester of 6-acetyl-5-hydroxy-2-methylbenzo[b]furan-3-carboxylic acid (4) | Acetyl (6), hydroxy (5), methyl (2) | Hydroxy group (polar) vs. fluorine; ester at position 3 vs. 2 | Differences in metabolic stability and hydrogen bonding |
Benzothiophene Analogues
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate () shares similarities with the target compound but replaces the benzofuran oxygen with sulfur.
| Property | 3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester | Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate |
|---|---|---|
| Core Heteroatom | Oxygen (furan) | Sulfur (thiophene) |
| Substituents | NH₂ (3), F (6), COOCH₃ (2) | Cl (3), F (6), COOCH₃ (2) |
| Electronic Effects | NH₂ (electron-donating), F (electron-withdrawing) | Cl (electron-withdrawing), F (electron-withdrawing) |
The sulfur atom in benzothiophene increases lipophilicity and polarizability compared to benzofuran. The chloro substituent in the thiophene derivative may confer greater electrophilicity but reduce nucleophilic reactivity compared to the amino group in the target compound .
Methyl Ester-Containing Pesticides
lists sulfonylurea herbicides like metsulfuron methyl ester, which share a methyl ester group but differ significantly in core structure.
| Compound | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Target compound | Benzofuran | Amino, fluoro, methyl ester | Potential pharmaceuticals |
| Metsulfuron methyl ester | Triazine-sulfonylurea | Sulfonylurea, methyl ester | Herbicide |
While both compounds utilize methyl esters for stability or prodrug activation, the benzofuran core of the target compound is more likely to engage in aromatic interactions in biological systems, whereas the triazine-sulfonylurea core in pesticides targets plant-specific enzymes .
Research Findings and Implications
- Bioavailability : The methyl ester group may undergo enzymatic hydrolysis to release the active carboxylic acid, a strategy observed in prodrugs like angiotensin-converting enzyme (ACE) inhibitors.
- Structural Rigidity : The benzofuran core provides rigidity that could improve binding selectivity compared to more flexible aliphatic esters (e.g., fatty acid methyl esters in –3, 8).

Table 1: Substituent Effects on Benzo[b]furan Derivatives
| Position | Target Compound | (Compound 1) | (Compound 4) |
|---|---|---|---|
| 3 | NH₂ | CH₃ | - |
| 6 | F | OCH₃ | - |
| 2 | COOCH₃ | COOH | CH₃ |
Table 2: Core Heteroatom Comparison
| Property | Benzofuran (Target) | Benzothiophene () |
|---|---|---|
| Aromaticity | Moderate | High (due to sulfur) |
| Lipophilicity (logP) | Lower | Higher |
| Metabolic Stability | Moderate | High (sulfur resistance) |
Biological Activity
3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester is characterized by a benzofuran core with an amino group and a fluorine atom at specific positions. The chemical formula is CHFNO, and its molecular weight is approximately 227.20 g/mol.
The biological activity of compound 1 is primarily linked to its interaction with various cellular targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Kinases : Compound 1 has been studied for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibition of Plk1 can lead to mitotic arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : The compound may promote apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases, which are essential for programmed cell death .
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with cell proliferation and survival, particularly those involving insulin-like growth factor (IGF) signaling .
Structure-Activity Relationship (SAR)
The SAR studies conducted on compound 1 have revealed several key insights into how modifications to its structure can enhance or diminish its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups at the amino position | Increased potency against cancer cell lines |
| Substitution of fluorine with other halogens | Varied effects on metabolic stability and activity |
| Alteration of carboxylic acid moiety | Influenced solubility and bioavailability |
Research has shown that certain derivatives exhibit significantly improved potency compared to the parent compound, suggesting that fine-tuning the chemical structure can lead to more effective therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compound 1 in various cancer models:
- In Vitro Studies : A study utilizing leukemia cell lines demonstrated that compound 1 exhibited a GI value (the concentration required to inhibit cell growth by 50%) ranging from 100 to 200 μM, indicating moderate cytotoxicity against these cells .
- In Vivo Studies : Animal models treated with compound 1 showed significant tumor regression in xenograft models, suggesting that it may be effective in vivo as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis and inhibit tumor growth factors .
- Comparative Analysis : When compared with other known anticancer agents, such as all-trans-retinoic acid (ATRA), compound 1 displayed superior bioavailability due to its unique structural modifications, making it a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 3-Amino-6-fluoro-benzofuran-2-carboxylic acid methyl ester?
- Methodological Answer : The synthesis typically involves cyclization of halogenated pyridine intermediates (e.g., 2,6-dichloro-3-trifluoromethylpyridine) followed by regioselective fluorination and esterification. For example, Horikawa et al. (2002) describe cyclization using boron trifluoride diethyl etherate as a catalyst, yielding methyl esters of substituted benzofurans . Purification often employs column chromatography (e.g., PE/EA solvent systems) and recrystallization via solvent diffusion .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions (e.g., distinguishing 3-amino and 6-fluoro groups). Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Discrepancies between observed and theoretical NMR/IR data, as noted in benzofuran-quinoline derivatives, require iterative refinement of synthetic conditions .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use glove boxes for handling toxic intermediates, wear nitrile gloves, and avoid skin contact. Post-synthesis waste should be segregated into halogenated organic containers for professional disposal. These protocols align with safety guidelines for structurally similar chlorinated benzofuran esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from tautomerism or impurities. Gao et al. (2012) addressed similar issues in benzofuran derivatives by combining 2D NMR (COSY, HSQC) and computational modeling to validate assignments . Cross-referencing with high-resolution MS data ensures molecular formula accuracy .
Q. What strategies optimize regioselective fluorination in benzofuran derivatives?
- Methodological Answer : Fluorination at the 6-position can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Evidence from difluoro-hydroxybenzoic acid synthesis suggests that electron-withdrawing groups (e.g., -COOH) direct fluorination to meta positions, which may inform precursor design . Kinetic studies under varying temperatures (0–50°C) help minimize side reactions .
Q. How does the methyl ester group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The ester group is prone to hydrolysis in aqueous media. Stability studies on triflusulfuron methyl ester (a structurally related compound) show that pH > 9 accelerates hydrolysis, while neutral or acidic conditions (pH 4–6) preserve ester integrity. Storage at –20°C in anhydrous DMSO or DMF is recommended for long-term stability .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer : For antiviral or enzyme inhibition studies, use fluorescence-based assays (e.g., human dihydroorotate dehydrogenase inhibition) with IC₅₀ determination. Hayakawa et al. (2004) validated benzofuran esters as anti-tumor agents via cytotoxicity screening in cancer cell lines (e.g., MCF-7), providing a template for assay design . Dose-response curves and molecular docking (using software like AutoDock) can link structural features to activity .
Data Contradiction Analysis
Q. How to address conflicting yield reports in synthetic protocols?
- Methodological Answer : Yield variations (e.g., 60–85%) may stem from differences in catalyst purity or solvent drying. For instance, Laubach et al. demonstrated that using freshly distilled boron trifluoride etherate improved cyclization yields by 15% compared to aged catalysts . Systematic reproducibility studies under controlled humidity/temperature are critical.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

